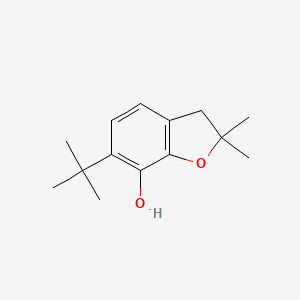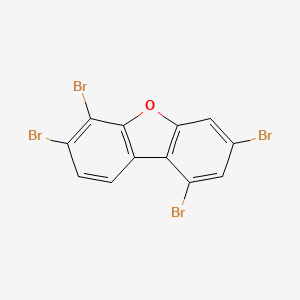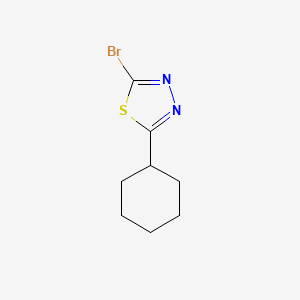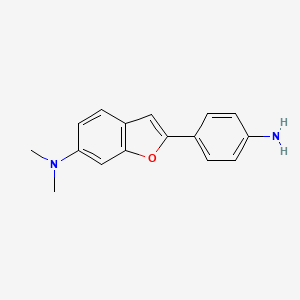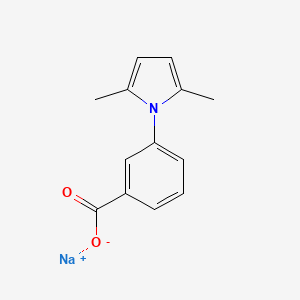
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoate group at position 3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-aminobenzoic acid with 2,5-hexanedione under acidic conditions to form the pyrrole ring . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzoate group.
Substitution: Substituted benzoate derivatives.
科学的研究の応用
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase . These enzymes play crucial roles in cellular metabolism, and their inhibition can lead to antimicrobial and anticancer effects. The compound also interacts with DNA-binding proteins, affecting gene expression and cellular functions .
類似化合物との比較
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
分子式 |
C13H12NNaO2 |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
sodium;3-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1 |
InChIキー |
VKHNIBIBAQPNNY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
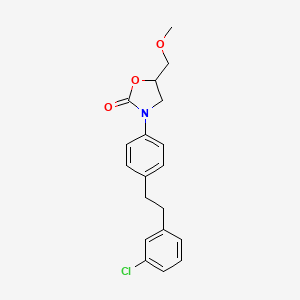


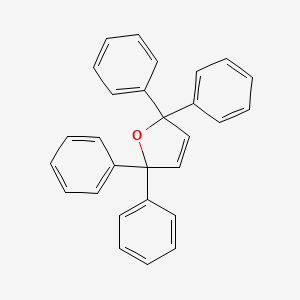
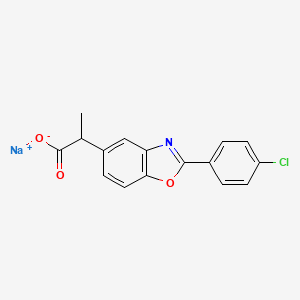

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

